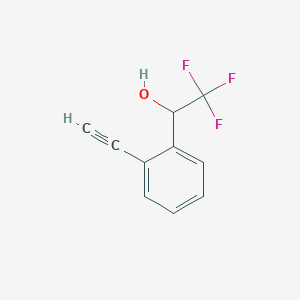
(S)-4-(1-Aminobutyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(1-Aminobutyl)benzene-1,2-diol is a chiral organic compound with a benzene ring substituted with a 1-aminobutyl group and two hydroxyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminobutyl)benzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as catechol (benzene-1,2-diol).
Substitution Reaction: The 1-aminobutyl group is introduced through a substitution reaction, often using an appropriate alkyl halide and a base.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Aminobutyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and bases.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-4-(1-Aminobutyl)benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which (S)-4-(1-Aminobutyl)benzene-1,2-diol exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-4-(1-Aminobutyl)benzene-1,2-diol: The enantiomer of the compound, which may have different biological activities.
4-(1-Aminobutyl)benzene-1,2-diol: The racemic mixture containing both (S)- and ®-enantiomers.
4-(1-Aminobutyl)benzene-1,3-diol: A structural isomer with hydroxyl groups at different positions.
Uniqueness
(S)-4-(1-Aminobutyl)benzene-1,2-diol is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and structural isomers. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-[(1S)-1-aminobutyl]benzene-1,2-diol |
InChI |
InChI=1S/C10H15NO2/c1-2-3-8(11)7-4-5-9(12)10(13)6-7/h4-6,8,12-13H,2-3,11H2,1H3/t8-/m0/s1 |
InChI Key |
LWJTWAZKBUCNGN-QMMMGPOBSA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC(=C(C=C1)O)O)N |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


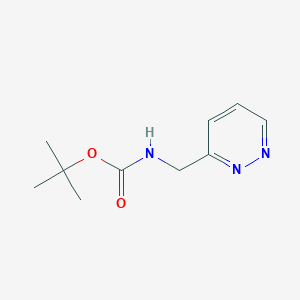
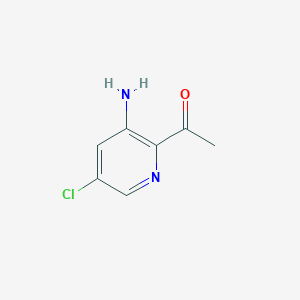

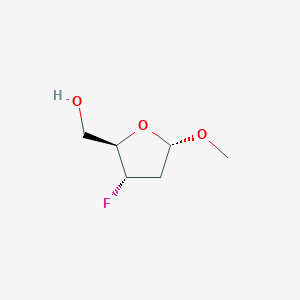
![3-Iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12955312.png)
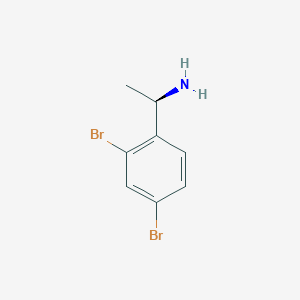
![4-(5-Methylthieno[2,3-d]pyrimidin-4-ylamino)-3-(pyrrolidin-1-yl)-benzamide](/img/structure/B12955327.png)
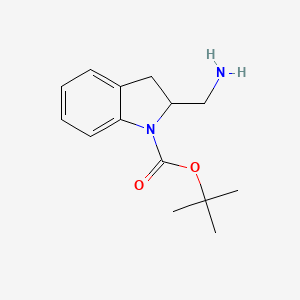
![Ethyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12955345.png)
![Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12955348.png)
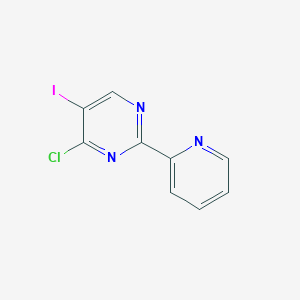
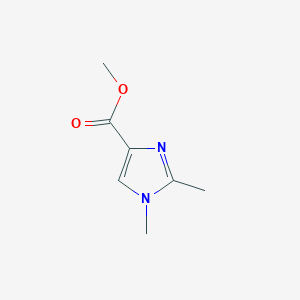
![6-methyl-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12955364.png)
